3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S2/c1-24-13-4-8-14(9-5-13)25(20,21)11-10-16(19)18-12-2-6-15(7-3-12)26(17,22)23/h2-9H,10-11H2,1H3,(H,18,19)(H2,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZPMXGNDGVPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: This involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate base.
Amidation reaction: The sulfonyl chloride is then reacted with 4-aminobenzenesulfonamide under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of 4-methoxybenzenesulfonic acid.
Reduction: Formation of 4-methoxybenzenesulfide.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Based on the search results, here is information regarding the applications of compounds related to "3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide":
Multi-Target Agents
- TTD (Therapeutic Target Database) lists multi-target agents, including compounds that target both MMP1 and MMP3. One such compound is "3-(4-Methoxy-benzenesulfonyl)-thiazolidine-4-carboxylic acid hydroxyamide" .
- Other compounds listed that target both MMP1 and MMP3 include "2-(2-Mercapto-acetyl)-nonanoic acid {(S)-2,2-dimethyl-1-[2-(4-sulfamoyl-phenyl)-ethylcarbamoyl]-propyl}-amide" and "1-{(S)-1-Benzyl-2-[4-(4-methoxy-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-3-(5-thioxo-4,5-dihydro-[1,3,4]thiadiazol-2-yl)-urea" .
Sulfonamides
- The Comparative Toxicogenomics Database (CTD) provides information on Sulfonamides, including associated genes, diseases, phenotype references, and exposure references .
- "3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide" is a sulfonamide .
Specific Compound Information
- Molport provides information on "3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide", including its shipping price, availability in the warehouse, purity, and type .
Potential Applications
While the search results do not explicitly detail the applications of "3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide", the information provided suggests potential research avenues:
- MMP1 and MMP3 Inhibition: Given that some compounds with methoxy-benzenesulfonyl and sulfamoyl-phenyl groups are MMP1 and MMP3 inhibitors, "3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide" could be investigated for similar activity .
- Pharmaceutical Research: As a sulfonamide, this compound might have potential applications in drug development .
- Lactate Imaging: Latest advances have been made for non-invasive imaging of lactate, which is of enormous significance in cancer and metabolic disorders where glycolysis dominates .
- Antibacterial Materials: Latest work has been done in the area of antibacterial polymeric systems, specifically in the medical industry, and how these materials can be tailored to create responsive, customized bactericidal materials .
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This can lead to the disruption of metabolic pathways and inhibition of cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide with structurally and functionally related sulfonamide-propanamide derivatives.
Structural Features
Notes:
- MGI% : Mean Growth Inhibition percentage in antitumor assays.
Key Differentiators
- Methoxy Group Impact: The 4-methoxybenzenesulfonyl moiety in the target compound may enhance metabolic stability compared to non-methoxylated analogs like 2d or 4 .
- Sulfamoyl Positioning : The 4-sulfamoylphenyl group is a common feature in antitumor agents, but its efficacy depends on auxiliary substituents (e.g., trimethoxybenzyl in compound 19 vs. methoxy in the target compound) .
Biological Activity
- Molecular Formula : C16H18N2O6S2
- Molecular Weight : 398.4539 g/mol
- Structure : The compound features a methoxybenzenesulfonyl group and a sulfamoylphenyl moiety, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA and RNA synthesis. For instance, sulfonamides compete with para-aminobenzoic acid (PABA), an essential substrate for the synthesis of folate in bacteria.
Antiviral Activity
Recent studies have suggested that compounds similar to 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide may possess antiviral properties. For example, derivatives of benzamide have shown broad-spectrum antiviral effects against various viruses including HIV and Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication . The potential for 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide to act similarly warrants further investigation.
Cytotoxicity Studies
Cytotoxicity assays are essential for assessing the safety profile of new compounds. Preliminary studies suggest that certain sulfonamide derivatives exhibit low toxicity levels in vitro, making them promising candidates for further development in therapeutic applications.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : By mimicking natural substrates, it can inhibit enzymes involved in critical metabolic pathways.
- Interference with Nucleic Acid Synthesis : Similar to other sulfonamides, it may disrupt nucleic acid synthesis in pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiviral | Potential activity against HBV | |
| Cytotoxicity | Low toxicity in preliminary assays |
Notable Research Findings
- Antiviral Screening : A study on related compounds indicated significant antiviral activity against HBV with IC50 values lower than standard treatments like lamivudine .
- Cytotoxicity Assessment : In vitro tests demonstrated that derivatives had acceptable safety profiles, with CC50 values indicating low cytotoxicity .
Q & A
Q. Which structural motifs are critical for its antimicrobial activity, and how can they be modified?
- Methodological Answer : The sulfamoylphenyl group is essential for targeting dihydropteroate synthase in bacteria. Modifications:
- Replace the methoxy group with trifluoromethyl to enhance membrane penetration.
- Introduce a triazole ring to improve resistance to enzymatic degradation. Test via SAR libraries and molecular docking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
